![molecular formula C15H15NOS2 B2933109 4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-13-1](/img/structure/B2933109.png)
4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno ring (a sulfur-containing heterocycle) fused to a thiazepine ring (another sulfur-containing heterocycle). The compound also contains a ketone functional group (carbonyl group) and a methylbenzyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno and thiazepine rings, as well as the ketone and methylbenzyl groups. The sulfur atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings could contribute to its stability, while the ketone group could influence its polarity .Scientific Research Applications
Synthesis Approaches and Reactions
The compound has been explored in the synthesis of saturated 1,4-benzodiazepines using Pd-catalyzed carboamination reactions. This approach enables the formation of heterocyclic products in good yield, particularly with substrates bearing allylic methyl groups, leading to cis-2,3-disubstituted products with significant diastereoselectivity (Neukom et al., 2011). Similarly, a metal-catalyzed tandem 1,4-benzodiazepine synthesis based on two hydrogen-transfer reactions has been developed, showcasing a one-pot method for preparing tetrahydro-1H-1,4-benzodiazepines (TH-BDZ), a scaffold of significant interest in drug discovery (Jumde et al., 2015).
Antimicrobial and Antimalarial Activities
Further research into benzodiazepines derivatives, including those structurally related to 4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, has identified compounds with a broad spectrum of biological applications. These include supporting activity against human cancers and potential antimicrobial and antimalarial properties. Notably, the one-pot microwave-assisted synthesis of ferrocenyl benzodiazepines has been evaluated for antiplasmodial activity against Plasmodium falciparum, showcasing the therapeutic potential of these compounds (Mwande-Maguene et al., 2011).
Structural and Molecular Analysis
Research has also focused on the structural and molecular analysis of benzodiazepine derivatives. A study on 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one highlighted its characterization using NMR and IR techniques, along with single crystal X-ray diffraction studies. The structure exhibits intermolecular hydrogen bond and π···π interactions, contributing to its stability and potentially influencing its biological activity (Naveen et al., 2019).
Novel Synthesis Methods and Derivatives
Innovative synthesis methods and the generation of novel derivatives are central to expanding the applications of this compound class. For instance, the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones presents a novel method for producing cyclization products, demonstrating the versatility of these compounds in synthetic chemistry (Bates & Li, 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-11-3-2-4-12(9-11)10-16-6-8-19-15-13(14(16)17)5-7-18-15/h2-5,7,9H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWKNIRKNHYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCSC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one |
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